1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate

Fluorine content Non-flammability Electrolyte safety

1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate (CAS 1980044-89-0) is an unsymmetric, linear fluoroalkyl carbonate featuring a C₇ perfluoroheptyl chain at one terminus and a 2,2,2-trifluoroethyl group at the other, with the molecular formula C₁₀H₅F₁₅O₃ and a molecular weight of 458.12 g/mol. It belongs to the class of partially fluorinated acyclic carbonates that have been investigated as electrolyte co-solvents and additives for lithium-ion batteries due to their reduced flammability and enhanced oxidative stability relative to conventional alkyl carbonates.

Molecular Formula C10H5F15O3
Molecular Weight 458.12 g/mol
Cat. No. B12087092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate
Molecular FormulaC10H5F15O3
Molecular Weight458.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F
InChIInChI=1S/C10H5F15O3/c11-3(12)7(18,19)9(22,23)10(24,25)8(20,21)5(13,14)1-27-4(26)28-2-6(15,16)17/h3H,1-2H2
InChIKeyYGRBGUHQAHQHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate: A High-Fluorine-Content Unsymmetric Fluoroalkyl Carbonate for Electrolyte and Surface-Modification Research


1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate (CAS 1980044-89-0) is an unsymmetric, linear fluoroalkyl carbonate featuring a C₇ perfluoroheptyl chain at one terminus and a 2,2,2-trifluoroethyl group at the other, with the molecular formula C₁₀H₅F₁₅O₃ and a molecular weight of 458.12 g/mol . It belongs to the class of partially fluorinated acyclic carbonates that have been investigated as electrolyte co-solvents and additives for lithium-ion batteries due to their reduced flammability and enhanced oxidative stability relative to conventional alkyl carbonates [1]. The compound's high fluorine content (approximately 62.3 wt% F), combined with its perfluoroalkyl chain, also positions it as a candidate for low-surface-energy coatings and specialty surfactant applications [2].

Why 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate Cannot Be Replaced by Generic Fluoroalkyl Carbonates


Fluorinated acyclic carbonates are not a monolithic class; their physicochemical properties — and consequently their performance in electrolyte formulations, surface coatings, and synthesis intermediates — vary substantially with perfluoroalkyl chain length, degree of fluorination, and molecular symmetry . Shorter-chain symmetric analogs such as bis(2,2,2-trifluoroethyl) carbonate (TFEC, C₅H₄F₆O₃; ~50 wt% F) and methyl (2,2,2-trifluoroethyl) carbonate (FEMC, C₄H₅F₃O₃; ~36 wt% F) offer lower viscosity and higher ionic conductivity when used as electrolyte co-solvents but lack the extended perfluoroalkyl moiety that imparts significantly lower surface energy and stronger hydrophobicity [1]. At the other extreme, fully perfluorinated analogs such as 1H,1H,7H-perfluoroheptyl 1H,1H-perfluorohexyl carbonate sacrifice the partial hydrocarbon character that may be required for balanced solvation and salt dissociation in electrolyte applications [2]. The unsymmetric architecture of the target compound — a long C₇ perfluoroalkyl tail paired with a short trifluoroethyl head — provides a differentiated balance of fluorophobicity, predicted moderate lipophilicity (XLogP3 = 5.8), and potential surfactant-like interfacial activity that cannot be replicated by either fully symmetric or short-chain analogs .

Quantitative Differentiation Evidence for 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate vs. Closest Analogs


Fluorine Weight Percent: Target Delivers 62.3 wt% F vs. 36–50 wt% F for Shorter-Chain Fluoroalkyl Carbonates

The target compound contains 15 fluorine atoms per molecule (C₁₀H₅F₁₅O₃, MW 458.12), yielding a calculated fluorine mass fraction of approximately 62.3 wt% . This exceeds the fluorine content of bis(2,2,2-trifluoroethyl) carbonate (TFEC, 6 F atoms, ~50.4 wt% F, MW ~226) by approximately 12 percentage points, and more than doubles that of methyl (2,2,2-trifluoroethyl) carbonate (FEMC, 3 F atoms, ~36.1 wt% F, MW ~158) [1]. Higher fluorine content is associated with reduced solvent flammability: electrolytes containing >60 vol% TFEC have been reported as non-flammable , suggesting that the target compound's even higher fluorine loading could further suppress flammability when used as a co-solvent.

Fluorine content Non-flammability Electrolyte safety

Predicted Lipophilicity (XLogP3 = 5.8): An Order-of-Magnitude Higher Hydrophobicity Than Short-Chain Fluoroalkyl Carbonates

The target compound has a computed XLogP3 value of 5.8 , reflecting the dominant contribution of the C₇ perfluoroalkyl chain to overall hydrophobicity. While experimentally measured logP values for bis(2,2,2-trifluoroethyl) carbonate (TFEC) and methyl (2,2,2-trifluoroethyl) carbonate (FEMC) are not directly available, the substantially shorter fluorinated chains of these comparators (CF₃CH₂– only) predict markedly lower logP values, estimated at approximately 1.5–2.5 based on fragment-based models [1]. The ~3–4 log unit difference corresponds to roughly 1,000- to 10,000-fold greater partitioning into hydrophobic phases, which is critical for applications requiring water repellency, oil repellency, or preferential interfacial accumulation.

Hydrophobicity Surface energy Phase partitioning

Molecular Weight-Driven Volatility Control: Target MW of 458 g/mol vs. 158–226 g/mol for Common Fluoroalkyl Carbonate Co-Solvents

With a molecular weight of 458.12 g/mol , the target compound is approximately 2.0× heavier than bis(2,2,2-trifluoroethyl) carbonate (TFEC, ~226 g/mol, bp 118 °C at 760 mmHg) and approximately 2.9× heavier than methyl (2,2,2-trifluoroethyl) carbonate (FEMC, ~158 g/mol, bp 90 °C) [1]. The substantially higher molecular weight of the target compound is expected to result in a significantly higher boiling point and lower vapor pressure at operating temperature, although experimental boiling point data for the target compound have not been published. This property is relevant for electrolyte formulations intended for elevated-temperature operation or long-term cycling, where evaporative solvent loss from volatile co-solvents can compromise cell performance and safety [2].

Vapor pressure Electrolyte retention Thermal stability

Class-Level Oxidative Stability Advantage of Fluorinated Linear Carbonates Over Non-Fluorinated Carbonates, Extrapolated to the Target Compound

Fluorinated linear carbonates as a class exhibit enhanced oxidative stability relative to their non-fluorinated counterparts due to the electron-withdrawing effect of fluorine substituents, which lowers the HOMO energy level and increases resistance to electrochemical oxidation at high potentials [1]. In a representative study, a perfluorinated electrolyte containing fluorinated linear carbonate exhibited an oxidative stability onset at approximately 6.4 V vs. Li⁺/Li, compared to approximately 5.5 V for a conventional ethylene carbonate/dimethyl carbonate (EC/DMC) electrolyte [2]. While direct oxidative stability data for 1H,1H,7H-perfluoroheptyl 2,2,2-trifluoroethyl carbonate have not been published, the compound's high degree of fluorination (15 F atoms, including the electron-withdrawing –CF₂– backbone and –CF₃ terminus) is consistent with the structural features that confer enhanced anodic stability in this compound class [3]. Femtomolar-level oxidative leakage currents at 4.6 V (vs. Li⁺/Li) have been observed for electrolytes incorporating fluorinated linear carbonates such as FEMC, compared to appreciable decomposition currents for non-fluorinated baseline electrolytes [2].

Oxidation stability High-voltage electrolyte Anodic stability

Priority Application Scenarios for 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate Based on Quantitative Differentiation Evidence


Non-Flammable High-Voltage Lithium-Ion Battery Electrolyte Co-Solvent (>4.4 V)

The compound's high fluorine content (~62.3 wt% F) and perfluoroalkyl chain structure, combined with the class-level oxidative stability advantage of fluorinated linear carbonates (onset ~6.4 V vs. Li⁺/Li for all-fluorinated systems), position it as a candidate co-solvent for non-flammable electrolytes targeting high-voltage cathode materials such as LiCoO₂ (4.45–4.6 V) and NMC811 [1]. Its significantly higher molecular weight (458 g/mol) and predicted lower volatility compared to TFEC (bp 118 °C) and FEMC (bp 90 °C) suggest improved electrolyte retention during elevated-temperature cycling [2]. Researchers developing electrolytes for applications where both non-flammability and high-voltage stability are critical — such as electric vehicle batteries and grid storage — should evaluate this compound as a replacement for or complement to TFEC in all-fluorinated electrolyte formulations.

Low-Surface-Energy Coatings and Hydrophobic/Oleophobic Surface Treatments

The target compound's XLogP3 of 5.8 — reflecting strong hydrophobicity from the extended C₇ perfluoroalkyl chain — and its carbonate ester functionality make it a precursor or additive for fluorinated polymer coatings and surface treatments requiring water and oil repellency . Compared to short-chain fluorinated additives (e.g., FEMC, XLogP3 estimated ~1–2), the target compound is predicted to partition 1,000- to 10,000-fold more strongly into hydrophobic phases, enabling lower use concentrations for equivalent surface energy reduction [3]. Procurement for coatings research should prioritize this compound when the goal is maximal hydrophobicity per unit mass of additive, particularly for anti-fouling, anti-icing, or specialty release-coating applications.

Fluorinated Surfactant and Interfacial Agent Development

The unsymmetric structure — a long hydrophobic perfluoroheptyl tail combined with a shorter, partially fluorinated trifluoroethyl carbonate head — imparts an amphiphilic character not found in symmetric fluoroalkyl carbonates such as TFEC . This molecular architecture is reminiscent of fluorinated surfactant design principles, where a perfluoroalkyl tail drives low surface tension (perfluoroheptyl ethers exhibit surface tensions as low as ~16 mN/m ) and the carbonate head group provides a functional handle for further derivatization or interfacial anchoring. Researchers synthesizing novel fluorosurfactants for aqueous film-forming foams (AFFF), emulsifiers for fluorinated media, or specialized wetting agents should select this compound for its built-in surfactant-like topology that symmetric analogs cannot provide.

Synthetic Intermediate for Fluorinated Building Blocks via Carbonate Substitution Chemistry

Fluoroalkyl carbonates with electron-withdrawing trifluoroethyl groups have been shown to undergo substitution reactions with primary alcohols and amines with higher reactivity than non-fluorinated dialkyl carbonates [4]. The target compound's unsymmetric carbonate linkage, bearing both a trifluoroethyl leaving group and a perfluoroheptyl moiety, offers dual synthetic utility: the trifluoroethyl carbonate can serve as an activated leaving group for nucleophilic substitution, while the perfluoroheptyl fragment can be installed into target molecules in a single step [4]. This differentiates it from symmetric bis(2,2,2-trifluoroethyl) carbonate, which installs only trifluoroethyl groups, and from fully perfluorinated carbonates, which lack the activated leaving group conferred by the trifluoroethyl terminus.

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